4-(1-Methyl-5-imidazolyl)phenol synthesis pathway
4-(1-Methyl-5-imidazolyl)phenol synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-(1-Methyl-5-imidazolyl)phenol
Executive Summary
4-(1-Methyl-5-imidazolyl)phenol is a pivotal heterocyclic building block in modern medicinal chemistry. Its structural motif is integral to the development of novel therapeutic agents, notably as a reactant in the synthesis of WNT pathway modulators and histamine H3 receptor antagonists for neurological disorders.[1][2] This guide provides a comprehensive overview of robust and efficient synthetic pathways to this target molecule, designed for researchers, medicinal chemists, and process development scientists. We will dissect two primary, field-proven strategies: a modern palladium-catalyzed Suzuki-Miyaura cross-coupling reaction and a classical copper-catalyzed Ullmann-type condensation, followed by selective N-methylation. Each pathway is evaluated based on efficiency, substrate availability, scalability, and mechanistic rationale, providing the necessary insights for informed experimental design.
Introduction: The Significance of the Imidazole Scaffold
The imidazole ring is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals, including the amino acid histidine and drugs like cimetidine and metronidazole.[3][4] Its unique electronic properties, including its aromaticity and amphoteric nature, allow it to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets such as enzymes and receptors.[5] The 4-(imidazolyl)phenol moiety, in particular, combines the versatile imidazole core with a phenolic group, a common pharmacophore for hydrogen bonding and potential metabolic modification. Consequently, developing efficient and scalable synthetic routes to substituted imidazoles like 4-(1-Methyl-5-imidazolyl)phenol is a critical endeavor in advancing drug development programs.[6]
Retrosynthetic Analysis
A logical retrosynthetic analysis of 4-(1-Methyl-5-imidazolyl)phenol reveals two primary bond disconnections that form the basis of our strategic approach. The disconnection of the C-C bond between the phenyl and imidazole rings suggests a cross-coupling strategy (Pathway I). Alternatively, disconnection of the N-C bond of the imidazole ring suggests a pathway involving the formation of the aryl-imidazole bond followed by methylation or building the imidazole ring onto the phenol moiety (Pathway II).
Caption: Retrosynthetic analysis of 4-(1-Methyl-5-imidazolyl)phenol.
Synthetic Pathway I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This approach is arguably the most efficient and versatile contemporary method for constructing the C(aryl)-C(heteroaryl) bond. The Suzuki-Miyaura reaction is renowned for its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acids and palladium catalysts.[7][8]
Conceptual Framework & Causality
The core of this strategy involves the palladium-catalyzed coupling of a halogenated 1-methylimidazole derivative with a suitably protected hydroxyphenylboronic acid. 4-Methoxyphenylboronic acid is the ideal coupling partner, as the methoxy group is a robust protecting group for the phenol that can be cleanly removed in a final step. The choice of a palladium catalyst and ligand is critical; phosphine-based ligands like SPhos or XPhos are often employed for heteroaryl couplings to promote efficient oxidative addition and reductive elimination. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid to facilitate the transmetalation step.[7]
Experimental Protocol
Step 1: Synthesis of 5-Bromo-1-methylimidazole
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To a solution of 4(5)-bromo-1H-imidazole (1 eq.) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (1.5 eq.).
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Cool the mixture to 0 °C in an ice bath.
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Add a methylating agent, such as methyl iodide or dimethyl sulfate (1.1 eq.), dropwise to the stirred suspension.
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Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
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Upon completion, quench the reaction with water and extract the product with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting regioisomers (4-bromo and 5-bromo) are often separable by column chromatography.
Step 2: Suzuki-Miyaura Coupling
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In a reaction vessel purged with an inert atmosphere (Argon or Nitrogen), combine 5-bromo-1-methylimidazole (1 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).
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Add a suitable solvent system, typically a mixture of dioxane and water (e.g., 4:1 ratio).
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Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq.) or a combination of Pd₂(dba)₃ (0.02 eq.) and a ligand like SPhos (0.05 eq.).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
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After completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
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The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, 4-(1-methyl-1H-imidazol-5-yl)anisole, is purified by silica gel column chromatography.
Step 3: Demethylation to yield 4-(1-Methyl-5-imidazolyl)phenol
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Dissolve the purified 4-(1-methyl-1H-imidazol-5-yl)anisole (1 eq.) in a dry, inert solvent such as dichloromethane (DCM) under an argon atmosphere.
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Cool the solution to -78 °C (dry ice/acetone bath).
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Add boron tribromide (BBr₃) (1.5-2.0 eq., typically as a 1M solution in DCM) dropwise. The reaction is highly exothermic and releases HBr gas.
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After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by slowly adding methanol at 0 °C, followed by a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
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Extract the aqueous layer multiple times with a more polar solvent mixture like DCM/isopropanol.
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The combined organic layers are dried, filtered, and concentrated to yield the final product, which can be further purified by recrystallization or chromatography.
Mechanistic Insights: The Suzuki Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9]
Synthetic Pathway II: Ullmann Condensation & N-Methylation
This classical approach relies on copper-catalyzed C-N bond formation, known as the Ullmann condensation or reaction.[10][11] While often requiring higher temperatures than palladium-catalyzed methods, it can be a cost-effective alternative. A logical sequence involves first creating the C(aryl)-C(imidazole) bond to form 4-(1H-imidazol-5-yl)phenol, followed by a selective N-methylation.
Conceptual Framework & Causality
A plausible route to the 4-(1H-imidazol-5-yl)phenol intermediate is via a multi-component reaction or by coupling a pre-formed imidazole. However, a more direct adaptation of the Ullmann principle involves coupling imidazole with a p-halophenol derivative. A patent for the related 4-(imidazol-1-yl)phenol describes coupling p-bromoanisole with imidazole using a copper catalyst, followed by demethylation.[12] For our target, we would need to synthesize 4-(1H-imidazol-5-yl)phenol first and then perform a regioselective N-methylation. The phenolic proton is more acidic than the imidazole N-H proton, but under appropriate basic conditions, the imidazole nitrogen can be selectively alkylated.
Experimental Protocol
Step 1: Synthesis of 4-(1H-Imidazol-5-yl)phenol This intermediate can be synthesized via several methods, including the condensation of 4-hydroxybenzaldehyde with an α-aminoketone or via a metal-catalyzed cross-coupling of a 5-haloimidazole with a protected phenol, followed by deprotection.
Step 2: Selective N-Methylation
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Dissolve 4-(1H-imidazol-5-yl)phenol (1 eq.) in a polar aprotic solvent like DMF.
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Add a carefully selected base. A milder base like potassium carbonate (K₂CO₃, 1.2 eq.) is preferred to minimize O-methylation of the phenol. The choice of base and reaction temperature is critical to achieve N-selectivity over O-selectivity.
-
Add methyl iodide (1.1 eq.) to the mixture at room temperature.
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Stir the reaction for 12-24 hours, monitoring by LC-MS. The formation of two N-methylated regioisomers (1-methyl-5-aryl and 1-methyl-4-aryl) is possible, along with the O-methylated byproduct.
-
Upon completion, the reaction is worked up by adding water and extracting with ethyl acetate.
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The desired product, 4-(1-Methyl-5-imidazolyl)phenol, must be carefully isolated from its regioisomer and any byproducts using preparative HPLC or column chromatography.
Data Summary and Comparison
| Parameter | Pathway I: Suzuki-Miyaura Coupling | Pathway II: N-Methylation Route |
| Key Reaction | Pd-catalyzed C-C bond formation[13] | Selective N-alkylation |
| Overall Yield | Generally Good to Excellent | Moderate, dependent on selectivity |
| Conditions | Mild (Room Temp to 100 °C) | Mild (Room Temp) |
| Regioselectivity | High (pre-defined by halo-imidazole) | Moderate to Low (N1 vs. N3 vs. O) |
| Catalyst Cost | Higher (Palladium) | Lower (or none for methylation) |
| Scalability | Generally excellent | Challenging due to purification |
| Purification | Standard chromatography | Potentially difficult separation of isomers |
Characterization
The final product, 4-(1-Methyl-5-imidazolyl)phenol, is typically a white to brown solid. Its identity and purity must be confirmed through a combination of standard analytical techniques.
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¹H NMR: Expected to show characteristic signals for the methyl group (singlet, ~3.6-3.8 ppm), aromatic protons on both the phenol and imidazole rings, and a broad singlet for the phenolic -OH.
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¹³C NMR: Will display distinct signals for all 10 carbon atoms in the molecule.
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Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₁₀H₁₀N₂O (174.20 g/mol ).[1]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.
Conclusion
For the synthesis of 4-(1-Methyl-5-imidazolyl)phenol, the Suzuki-Miyaura cross-coupling pathway (Pathway I) represents the most robust, reliable, and high-yielding strategy. Its inherent control over regioselectivity and tolerance for various functional groups make it the superior choice for both laboratory-scale synthesis and potential scale-up. The final demethylation step is a well-established and high-yielding transformation.
While the N-methylation approach (Pathway II) appears more direct, it is fraught with significant challenges in controlling regioselectivity. The potential for generating a mixture of N-methyl and O-methyl isomers necessitates complex and often low-yielding purification steps, rendering it less practical for efficient synthesis. Therefore, for researchers requiring reliable access to high-purity 4-(1-Methyl-5-imidazolyl)phenol, the Suzuki-Miyaura pathway is the recommended and authoritative approach.
References
-
A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry - ACS Publications. [Link][14]
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4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Chemistry Portal. [Link]
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Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]
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On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link][15]
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Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). ResearchGate. [Link][11]
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Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry - ACS Publications. [Link][13]
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Synthesis of 4[4,5-diphenyl-1(4(phenyldiazenyl)phenyl)-1H-imidazol-2-yl]phenol. Processes of Petrochemistry and Oil Refining. [Link][3]
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Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences. [Link][6]
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